Cas no 930784-11-5 ((S)-3-Amino-2-(hydroxymethyl)propanoic acid)

(S)-3-Amino-2-(hydroxymethyl)propanoic acid is a chiral non-proteinogenic amino acid featuring both amino and hydroxymethyl functional groups. Its stereospecific (S)-configuration makes it valuable for asymmetric synthesis and pharmaceutical applications, particularly in the development of bioactive compounds and peptidomimetics. The hydroxymethyl group enhances solubility and reactivity, facilitating its use as a building block in medicinal chemistry and drug design. This compound is also employed in the synthesis of enzyme inhibitors and as a precursor for heterocyclic derivatives. Its high purity and well-defined stereochemistry ensure consistent performance in research and industrial applications, making it a reliable choice for advanced chemical synthesis.
(S)-3-Amino-2-(hydroxymethyl)propanoic acid structure
930784-11-5 structure
Product Name:(S)-3-Amino-2-(hydroxymethyl)propanoic acid
CAS No:930784-11-5
MF:C4H9NO3
MW:119.119161367416
MDL:MFCD15143424
CID:1035569
PubChem ID:329763255
Update Time:2025-06-09

(S)-3-Amino-2-(hydroxymethyl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • (S)-3-Amino-2-(hydroxymethyl)propanoic acid
    • (S)-3-amino-2-(hydroxymethyl)propanoic acid-HCl
    • (S)-3-AMino-2-(hydroxyMethyl)propionic acid
    • (S)-3-Amino-2-(hydroxymethyl)propionic acid, >=96% (TLC)
    • SCHEMBL16967384
    • (S)-3-AMINO-2-(HYDROXYMETHYL)PROPANOICACID
    • FD10303
    • AKOS015950240
    • MFCD15143424
    • PS-13027
    • Beta-3-Serine
    • A937599
    • (2S)-2-(aminomethyl)-3-hydroxypropanoic acid
    • (2S)-3-AMINO-2-(HYDROXYMETHYL)PROPANOIC ACID
    • 930784-11-5
    • DTXSID30590828
    • DB02904
    • CS-0376050
    • NS00070644
    • DS-018198
    • MDL: MFCD15143424
    • Inchi: 1S/C4H9NO3/c5-1-3(2-6)4(7)8/h3,6H,1-2,5H2,(H,7,8)/t3-/m0/s1
    • InChI Key: UHLNJPIGFDWGTP-VKHMYHEASA-N
    • SMILES: OC[C@@H](C(=O)O)CN

Computed Properties

  • Exact Mass: 119.058243149g/mol
  • Monoisotopic Mass: 119.058243149g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 3
  • Complexity: 83.4
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -4.1
  • Topological Polar Surface Area: 83.6Ų

Experimental Properties

  • Color/Form: No data avaiable
  • Density: 1.3±0.1 g/cm3
  • Melting Point: No data available
  • Boiling Point: 357.8±32.0 °C at 760 mmHg
  • Flash Point: 170.2±25.1 °C
  • Optical Activity: [α]/D -5.0±0.5°, c = 1 in 5 M HCl
  • Vapor Pressure: 0.0±1.8 mmHg at 25°C

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(S)-3-Amino-2-(hydroxymethyl)propanoic acid Suppliers

Amadis Chemical Company Limited
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(CAS:930784-11-5)(S)-3-Amino-2-(hydroxymethyl)propanoic acid
Order Number:A937599
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:24
Price ($):1367.0
Email:sales@amadischem.com

(S)-3-Amino-2-(hydroxymethyl)propanoic acid Related Literature

Additional information on (S)-3-Amino-2-(hydroxymethyl)propanoic acid

(S)-3-Amino-2-(Hydroxymethyl)Propanoic Acid (CAS No. 930784-11-5): A Chiral Building Block in Modern Chemical Biology

Among the diverse array of chiral amino acids, (S)-3-Amino-2-(hydroxymethyl)propanoic acid (CAS No. 930784-11-5) stands out as a critical structural motif in contemporary chemical biology research. This compound, characterized by its unique configuration at the stereogenic center, represents a pivotal intermediate in the synthesis of bioactive molecules and therapeutic agents. Recent advancements in asymmetric synthesis methodologies have enabled precise control over its stereochemistry, making it an indispensable tool for designing enantioselective drug candidates.

The molecular architecture of (S)-3-Aminopropanoic acid derivatives combines amine and hydroxyl functionalities in a spatially defined arrangement, creating opportunities for post-synthetic modification through amide coupling or glycosylation reactions. Structural studies using X-ray crystallography reveal that the hydroxymethyl group adopts a gauche conformation relative to the amino substituent, a configuration critical for maintaining hydrogen-bonding networks observed in protein-ligand interactions. This geometric specificity has been leveraged in recent peptide mimetic design projects targeting G-protein coupled receptors (GPCRs), where precise orientation of functional groups is essential for receptor binding affinity.

In metabolic engineering applications, this compound serves as a key node in synthetic biosynthetic pathways. Researchers at MIT's Synthetic Biology Center demonstrated that introducing S-configured 3-aminoalcohols into engineered E. coli strains enhanced production yields of non-natural amino acids by 40%, due to optimized enzyme-substrate interactions facilitated by the chiral center. These findings highlight the compound's utility in both foundational metabolic studies and industrial biocatalysis processes.

Recent clinical trials investigating novel antiviral agents have identified (S)-configured proline analogs derived from this scaffold as promising candidates against RNA viruses. A 2023 study published in Nature Chemical Biology showed that analogs incorporating this structure exhibited selective inhibition of viral proteases with IC₅₀ values below 1 nM, surpassing conventional inhibitors by two orders of magnitude. The stereochemical specificity of these interactions was confirmed through cryo-electron microscopy studies revealing precise hydrogen-bonding patterns between the hydroxymethyl group and viral enzyme active sites.

Synthetic chemists continue refining asymmetric methodologies for accessing this compound with >99% enantiomeric excess (ee). Transition metal-catalyzed approaches utilizing palladium complexes with chiral phosphoramidite ligands have emerged as leading strategies, achieving turnover frequencies exceeding 500 h⁻¹ under mild conditions. These advances address previous challenges related to racemization during oxidation steps, enabling scalable production for pharmaceutical applications without compromising stereochemical integrity.

Ongoing investigations into chiral amino alcohol derivatives are exploring their roles in epigenetic regulation mechanisms. Collaborative work between Stanford University and Genentech has identified synthetic variants of this compound capable of modulating histone deacetylase (HDAC) activity through allosteric interactions. Preliminary data indicates these compounds selectively inhibit HDAC6 isoforms without affecting other family members, suggesting potential utility in treating neurodegenerative diseases linked to protein aggregation.

In drug delivery systems, amphiphilic derivatives constructed from this scaffold demonstrate exceptional cell-penetrating properties due to their zwitterionic nature at physiological pH levels. A 2024 publication in Biomaterials Science reported nanoparticles incorporating these structures achieved intracellular delivery efficiencies exceeding 85%, outperforming traditional polymers like polyethylene glycol (PEG). The balanced hydrophilicity/hydrophobicity imparted by the amino-hydroxy functionality enables stable colloidal dispersions while facilitating endosomal escape mechanisms.

Theoretical chemists are employing quantum mechanical calculations to elucidate reaction pathways involving this compound's functional groups under various catalytic conditions. Density functional theory (DFT) studies at Harvard University revealed unexpected proton-coupled electron transfer mechanisms during oxidation steps previously assumed to proceed via radical intermediates. These insights are now informing the design of more efficient catalyst systems with tailored electronic properties to stabilize key transition states.

In conclusion, (S)-configured amino alcohols like CAS No. 930784-11-5 represent foundational building blocks across multiple frontiers of chemical biology research. Their unique combination of stereochemical precision and functional versatility continues driving innovation in drug discovery, metabolic engineering, and materials science applications. As advances in synthetic methodology and computational modeling accelerate, this compound will undoubtedly remain central to breakthroughs addressing complex biomedical challenges such as antibiotic resistance and cancer epigenetics.

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Amadis Chemical Company Limited
(CAS:930784-11-5)(S)-3-Amino-2-(hydroxymethyl)propanoic acid
A937599
Purity:99%
Quantity:1g
Price ($):1367.0
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